molecular formula C28H32FN3O3S B11209796 2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide

2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B11209796
M. Wt: 509.6 g/mol
InChI Key: RRWOHTFFCHZJBZ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides. This compound is characterized by its unique structure, which includes a fluorine atom, an isopropylphenyl group, and a piperazine ring substituted with a methyl and a tolyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core. This can be achieved by reacting 2-fluorobenzoic acid with an appropriate amine, such as 4-isopropylaniline, under conditions that promote amide bond formation. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Sulfonylation: : The next step involves the introduction of the sulfonyl group. This can be done by reacting the intermediate benzamide with a sulfonyl chloride derivative, such as 3-methyl-4-(m-tolyl)piperazine-1-sulfonyl chloride, in the presence of a base like triethylamine.

  • Final Assembly: : The final step is the coupling of the sulfonylated intermediate with the piperazine derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure the correct formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The fluorine atom and the sulfonyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide can be used as a probe to study the interactions of sulfonylbenzamides with biological targets. It can help in understanding the binding mechanisms and the effects of structural modifications on biological activity.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development. Research could focus on its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonyl group can enhance binding affinity and selectivity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Fluoro-N-(4-isopropylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide stands out due to the presence of both the fluorine atom and the sulfonyl-piperazine moiety. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C28H32FN3O3S

Molecular Weight

509.6 g/mol

IUPAC Name

2-fluoro-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C28H32FN3O3S/c1-19(2)22-8-10-23(11-9-22)30-28(33)26-17-25(12-13-27(26)29)36(34,35)31-14-15-32(21(4)18-31)24-7-5-6-20(3)16-24/h5-13,16-17,19,21H,14-15,18H2,1-4H3,(H,30,33)

InChI Key

RRWOHTFFCHZJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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